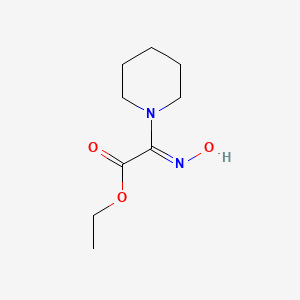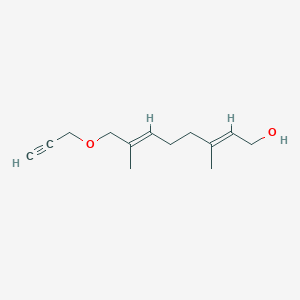
Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-)
Overview
Description
Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-): is a complex chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes lithium atoms coordinated with a 1,3-dihydroxypropan-2-yl phosphatato group. Its unique properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) typically involves the reaction of lithium salts with 1,3-dihydroxypropan-2-yl phosphate under controlled conditions. The process can be summarized as follows:
Starting Materials: Lithium hydroxide (LiOH) and 1,3-dihydroxypropan-2-yl phosphate.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature, often around 25-30°C.
Procedure: Lithium hydroxide is slowly added to an aqueous solution of 1,3-dihydroxypropan-2-yl phosphate with constant stirring. The mixture is then heated to ensure complete reaction.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is scaled up using similar principles but with optimized conditions for higher yield and purity. This often involves:
Continuous Stirred Tank Reactors (CSTRs): To maintain consistent reaction conditions and improve efficiency.
Automated Control Systems: For precise control of temperature, pH, and reactant addition.
Advanced Purification Techniques: Such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The lithium atoms can be substituted with other metal ions or organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various metal salts or organic ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher phosphate derivatives, while reduction could produce simpler phosphates or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is used as a reagent in various synthetic pathways. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with various metals.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways involving phosphate groups. It can be used to investigate enzyme mechanisms and phosphate metabolism.
Medicine
In medicine, Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is explored for its potential therapeutic applications, particularly in areas related to phosphate metabolism disorders.
Industry
Industrially, this compound is used in the production of specialized materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphate group can participate in phosphorylation reactions, while the lithium atoms can influence the activity of enzymes and other proteins.
Molecular Targets and Pathways
Enzymes: The compound can act as a substrate or inhibitor for various enzymes involved in phosphate metabolism.
Metal Ions: It can form complexes with metal ions, affecting their bioavailability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxypropan-2-yl phosphate: Similar in structure but lacks the lithium atoms.
Lithium phosphate: Contains lithium but lacks the 1,3-dihydroxypropan-2-yl group.
Glycerol phosphate: A simpler phosphate ester without the lithium coordination.
Uniqueness
Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is unique due to its dual functionality, combining the properties of lithium and phosphate groups. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to its simpler counterparts.
This detailed overview provides a comprehensive understanding of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
dilithium;1,3-dihydroxypropan-2-yl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Li/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWFFIDQCNNNKX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(CO)OP(=O)([O-])[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Li2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002369 | |
| Record name | Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-13-3 | |
| Record name | Dilithium 2,3-hydroxy-1-propyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium 2,3-hydroxy-1-propyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate](/img/structure/B8261004.png)
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8261009.png)


![Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-](/img/structure/B8261026.png)



![(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine](/img/structure/B8261057.png)

![Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo-](/img/structure/B8261075.png)
![2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one](/img/structure/B8261082.png)

